Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
CAS No.: 196597-75-8
Cat. No.: VC20814741
Molecular Formula: C13H14Br2O3
Molecular Weight: 378.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 196597-75-8 |
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Molecular Formula | C13H14Br2O3 |
Molecular Weight | 378.06 g/mol |
IUPAC Name | ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate |
Standard InChI | InChI=1S/C13H14Br2O3/c1-2-17-10(16)4-3-8-7-9-5-6-18-13(9)12(15)11(8)14/h7H,2-6H2,1H3 |
Standard InChI Key | NHSSAHHBURYWBD-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC1=C(C(=C2C(=C1)CCO2)Br)Br |
Canonical SMILES | CCOC(=O)CCC1=C(C(=C2C(=C1)CCO2)Br)Br |
Introduction
Chemical Identity and Properties
Structural Characteristics
Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate belongs to the benzofuran family of compounds. It contains a dihydrobenzofuran core with two bromine atoms at the 6 and 7 positions, creating a distinct halogenated aromatic system. The compound also features an ethyl propanoate side chain at position 5, which contains an ester functional group that provides additional reactivity for synthetic transformations. This chemical architecture gives the compound both aromatic and aliphatic properties, making it versatile in various chemical reactions .
The molecular structure can be broken down into three main components: the dihydrobenzofuran core, the dibromo substitution pattern, and the ethyl propanoate moiety. The dihydrobenzofuran portion provides a rigid scaffold, while the bromine atoms increase the compound's molecular weight and alter its electronic properties. The ethyl ester group potentially serves as a handle for further functionalization through various transformations such as hydrolysis, reduction, or transesterification .
Synthesis and Preparation
Synthetic Routes
The primary synthetic route to Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate involves the bromination of its unbrominated precursor, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propionate. This transformation introduces two bromine atoms at specific positions (6 and 7) of the benzofuran ring system . The synthesis represents a selective dibromination reaction that maintains the integrity of other functional groups present in the molecule.
Applications and Significance
Role in Organic Synthesis
Current Research Status
Research Gaps and Future Directions
Based on the available literature, several research gaps and potential future directions can be identified for Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate:
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Biological Activity Profiling: There appears to be limited information regarding the biological activities of this specific compound. Future research could focus on screening the compound against various biological targets to identify potential therapeutic applications. The benzofuran scaffold is known to exhibit diverse bioactivities, including anti-inflammatory, antioxidant, and anticancer properties, suggesting that this dibrominated derivative might possess interesting pharmacological profiles.
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Structure-Activity Relationship Studies: Systematic modification of the compound's structure, particularly through functionalization of the bromine positions via coupling reactions or transformation of the ester group, could generate libraries of derivatives for structure-activity relationship studies.
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Physical Property Characterization: More comprehensive characterization of the compound's physical and chemical properties (solubility profile, stability, spectroscopic data) would enhance understanding of its behavior in various applications.
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Alternative Synthetic Routes: Development of alternative, potentially more sustainable or scalable synthetic approaches could make the compound more accessible for research purposes.
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Crystal Structure Determination: X-ray crystallographic analysis would provide definitive structural confirmation and insights into the three-dimensional arrangement of the molecule, which could inform future design of derivatives.
The apparent discontinuation of commercial availability for this compound suggests a potential opportunity for researchers to reevaluate its significance and develop improved synthetic routes or novel applications that might revitalize interest in this chemical entity .
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